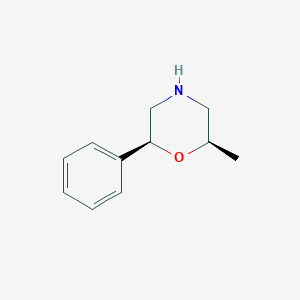
3,5,7-trifluoroadamantan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,7-Trifluoroadamantan-1-amine hydrochloride (3,5,7-TFAA-HCl) is a highly fluorinated adamantane derivative and is an important member of the adamantane family of compounds. It is a synthetic compound that has potential applications in the fields of medicinal chemistry, materials science, and organic synthesis.
Aplicaciones Científicas De Investigación
3,5,7-TFAA-HCl has potential applications in the fields of medicinal chemistry, materials science, and organic synthesis. It is a useful building block for the synthesis of other organic molecules, such as peptides and small molecules. It is also used as a ligand in coordination chemistry, as a catalyst in organic reactions, and as a surfactant in the preparation of nanomaterials. In medicinal chemistry, 3,5,7-TFAA-HCl is used as a model compound to study the structure and function of proteins and enzymes.
Mecanismo De Acción
The mechanism of action of 3,5,7-TFAA-HCl is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes, and this inhibition is thought to be due to the presence of the trifluoromethyl group on the adamantane ring. This group is believed to interact with the active site of the enzyme, thus preventing its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5,7-TFAA-HCl are not yet fully understood. However, it has been shown to have antifungal and antibacterial activity, as well as antiviral activity. It has also been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,5,7-TFAA-HCl in lab experiments include its high yield, mild reaction conditions, and its ability to be used as a building block for the synthesis of other organic molecules. The main limitation of using 3,5,7-TFAA-HCl in lab experiments is its high cost.
Direcciones Futuras
The potential future directions of research on 3,5,7-TFAA-HCl include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in medicinal chemistry, materials science, and organic synthesis. Additionally, research into the synthesis of other fluorinated adamantane derivatives could lead to new compounds with potentially useful properties. Finally, further research into the use of 3,5,7-TFAA-HCl as a ligand in coordination chemistry and as a catalyst in organic reactions could lead to new applications for this compound.
Métodos De Síntesis
3,5,7-TFAA-HCl is synthesized by the reaction of 3,5,7-trifluoroadamantan-1-amine (3,5,7-TFAA) with hydrochloric acid (HCl) in aqueous solution. The reaction is carried out in a two-phase system of an aqueous phase and an organic phase, and the reaction is catalyzed by a base such as sodium hydroxide. The reaction is carried out under mild conditions and yields 3,5,7-TFAA-HCl in high yields.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,5,7-trifluoroadamantan-1-amine hydrochloride involves the reaction of 1-adamantanamine with trifluoroacetic anhydride followed by treatment with hydrochloric acid.", "Starting Materials": [ "1-adamantanamine", "trifluoroacetic anhydride", "hydrochloric acid" ], "Reaction": [ "1. 1-adamantanamine is dissolved in anhydrous dichloromethane.", "2. Trifluoroacetic anhydride is added dropwise to the solution while stirring at room temperature.", "3. The reaction mixture is stirred for several hours at room temperature.", "4. The solvent is removed under reduced pressure to yield a yellow oil.", "5. The yellow oil is dissolved in anhydrous ether and treated with hydrochloric acid gas.", "6. The resulting solid is filtered and washed with ether to yield 3,5,7-trifluoroadamantan-1-amine hydrochloride as a white solid." ] } | |
Número CAS |
2763755-83-3 |
Nombre del producto |
3,5,7-trifluoroadamantan-1-amine hydrochloride |
Fórmula molecular |
C10H15ClF3N |
Peso molecular |
241.7 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



